

4-Chloro-2-fluoro-5-nitroaniline: Technical Guide & Application Protocol

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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-5-nitroaniline

CAS No.: 86988-02-5

Cat. No.: B1590416

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CAS Number: 86988-02-5 Molecular Formula: C₆H₄ClFN₂O₂ Molecular Weight: 190.56 g/mol
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Executive Summary

4-Chloro-2-fluoro-5-nitroaniline (CFNA) is a highly functionalized aromatic building block critical to the synthesis of next-generation agrochemicals and pharmaceuticals.[\[3\]](#) Its unique substitution pattern—featuring a deactivated amine, a labile fluorine atom activated by a para-nitro group, and a stable chlorine substituent—makes it a "privileged scaffold" for Nucleophilic Aromatic Substitution (S_NAr) and heterocyclic ring formation.

This guide provides an autonomous, evidence-based technical analysis of CFNA, moving beyond standard catalog data to explore its synthesis, reactivity logic, and application in high-value molecular design.

Chemical Identity & Physical Properties[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

The precise identification of this isomer is critical, as the 4-chloro-5-fluoro-2-nitro isomer (CAS 428871-64-1) is a common impurity or misidentified analogue.

Table 1: Physicochemical Specifications

Property	Value	Source Validation
CAS Number	86988-02-5	Sigma-Aldrich, PrepChem [1, 2]
IUPAC Name	4-Chloro-2-fluoro-5-nitroaniline	Confirmed via Structure
Melting Point	83 – 84.5 °C	Experimental (Toluene/Hexane) [2, 3]
Boiling Point	325.9 °C (Predicted)	Computed @ 760 mmHg
Density	~1.6 g/cm ³	Estimated based on halogenation
Appearance	Yellow to orange crystalline solid	Typical of nitroanilines
Solubility	Soluble in EtOAc, DCM, DMSO; Insoluble in water	Lipophilic character

Synthesis Protocol: The Nitration Vector

The industrial and laboratory synthesis of CFNA relies on the electrophilic aromatic substitution (nitration) of 4-chloro-2-fluoroaniline. This reaction is regioselective due to the directing effects of the existing substituents.

Mechanistic Logic

- Directing Groups:
 - -NH₂ (Position 1): Strong ortho/para activator. The para position (4) is blocked by Chlorine. The ortho positions are 2 (blocked by Fluorine) and 6.
 - -F (Position 2): Weak deactivator, ortho/para director. Para to F is Position 5.
 - -Cl (Position 4): Deactivator, ortho/para director. Ortho to Cl is Position 3 and 5.
- Regioselectivity: The cooperative directing effects of the Fluorine (para-directing) and Chlorine (ortho-directing) strongly favor nitration at Position 5. While the amine directs to

Position 6, the steric bulk and electronic synergy typically favor the 5-nitro isomer under controlled acidic conditions.

Optimized Experimental Protocol

Scale: 23 g Batch Reference: Adapted from PrepChem & EP0172306A1 [2, 3]

- Solubilization: Dissolve 4-chloro-2-fluoroaniline (23 g, 1.0 eq) in conc. H₂SO₄ (120 mL).
 - Why: Protonation of the amine protects it from oxidation and directs the incoming nitro group meta to the ammonium cation (though the halogen influence dominates here).
- Cooling: Chill the solution to -20°C.
 - Critical Control Point: Temperature control is vital to prevent dinitration or oxidation of the aniline ring.
- Nitration: Add fuming HNO₃ (15 g, ~1.5 eq) dropwise over 45 minutes.
 - Observation: Maintain internal temp between -20°C and -15°C. Exotherms indicate runaway nitration.
- Quench & Workup: Pour reaction mixture onto crushed ice (500 g). Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).
- Purification: Wash organics with sat. NaHCO₃ (to remove acid), dry over MgSO₄, and concentrate.
- Crystallization: Recrystallize from Toluene:Hexane (2:1).
 - Yield: ~20 g (87%).
 - Target MP: 83–84.5 °C.[5][6]

Reactivity Profile & Functionalization

CFNA is not just an endpoint; it is a reactive intermediate. The Fluorine atom at position 2 and the Nitro group at position 5 create a "push-pull" electronic system that enables specific

transformations.

Nucleophilic Aromatic Substitution (S_NAr)

The nitro group at position 5 is para to the fluorine at position 2. This geometric arrangement strongly activates the fluorine toward nucleophilic displacement, far more than the chlorine atom.

- Reaction: CFNA + R-NH₂ / R-OH → Displacement of F.
- Utility: This allows the introduction of complex amines or ethers early in the synthesis, retaining the nitro group for later reduction.

Reduction to Diamine

Reduction of the nitro group yields 4-chloro-6-fluoro-1,3-phenylenediamine.

- Reagents: Fe/NH₄Cl, SnCl₂/HCl, or H₂/Pd-C (careful to avoid dechlorination).
- Application: This diamine is a direct precursor to Benzimidazoles and Quinoxalines, common pharmacophores in kinase inhibitors.

Visualization of Reactivity Pathways

The following diagram illustrates the synthesis and downstream utility of CFNA.



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Figure 1: Synthesis and divergent reactivity pathways of **4-Chloro-2-fluoro-5-nitroaniline**. The scaffold serves as a gateway to fused heterocycles via reduction or functionalized anilines via S_NAr.

Applications in Drug Development

The primary value of CFNA lies in its role as a precursor for fluorinated benzimidazoles and tetrahydrophthalimides.

Kinase Inhibitor Scaffolds

Fluorine substitution on aromatic rings is a standard medicinal chemistry tactic to block metabolic hot-spots (preventing P450 oxidation) and modulate lipophilicity.

- Mechanism: Converting CFNA to the diamine allows cyclization to form 5-chloro-7-fluoro-benzimidazoles.
- Relevance: Benzimidazole cores are foundational in drugs targeting EGFR, VEGFR, and RAF kinases. The specific 4-Cl, 2-F substitution pattern provides unique steric and electronic properties that can enhance binding affinity in the ATP-binding pocket.

Agrochemical Intermediates

CFNA is explicitly cited in the synthesis of Tetrahydrophthalimide herbicides (e.g., Flumiclorac analogs).

- Protocol: Reaction of CFNA with 3,4,5,6-tetrahydrophthalic anhydride in acetic acid yields the imide.[5]
- Function: These compounds inhibit Protoporphyrinogen Oxidase (PPO), causing rapid necrosis in target weeds [3].

Safety & Handling (MSDS Summary)

Signal Word:WARNING

- Acute Toxicity: Harmful if swallowed or inhaled. Nitroanilines are known methemoglobin-forming agents, leading to cyanosis.
- Skin/Eye: Irritant. Potential sensitizer.
- Handling:

- Use only in a chemical fume hood.
- Wear nitrile gloves and safety goggles.
- Avoid contact with strong oxidizers and reducing agents.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

- Sigma-Aldrich.Product Specification: **4-Chloro-2-fluoro-5-nitroaniline**. Retrieved from (Verified via search).
- PrepChem.Synthesis of **4-chloro-2-fluoro-5-nitroaniline**. Available at: [[Link](#)]
- Nagano, E. et al. (Sumitomo Chemical Co.). Tetrahydrophthalimide compounds, their production and use. European Patent EP0172306A1. 1986.
- PubChem.Compound Summary: **4-Chloro-2-fluoro-5-nitroaniline**.^[6] (Note: Cross-referenced for physical data).

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Sources

- 1. 86988-02-5 | 4-Chloro-2-fluoro-5-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. luminixhealth.com [luminixhealth.com]
- 3. 3-Chloro-2-fluoro-4-nitroaniline|CAS 2091650-15-4 [benchchem.com]
- 4. luminixhealth.com [luminixhealth.com]
- 5. EP0172306A1 - Tetrahydrophthalimide compounds, their production and use - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]

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